molecular formula C24H28N2O6 B12205185 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B12205185
M. Wt: 440.5 g/mol
InChI Key: OPAKWQBNXIOTKC-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to further reactions to introduce the pyrrole-2,5-dione moiety. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting various responses. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Another compound with a related structure used in different chemical contexts.

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and the pyrrole-2,5-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrole-2,5-dione

InChI

InChI=1S/C24H28N2O6/c1-29-19-7-5-16(13-21(19)31-3)9-11-25-18-15-23(27)26(24(18)28)12-10-17-6-8-20(30-2)22(14-17)32-4/h5-8,13-15,25H,9-12H2,1-4H3

InChI Key

OPAKWQBNXIOTKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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